molecular formula C9H11BrO2Zn B6303209 3,5-Dimethoxybenzylzinc bromide CAS No. 1072786-98-1

3,5-Dimethoxybenzylzinc bromide

Cat. No.: B6303209
CAS No.: 1072786-98-1
M. Wt: 296.5 g/mol
InChI Key: CGXLFVOKLIWJHY-UHFFFAOYSA-M
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Description

3,5-Dimethoxybenzylzinc bromide is an organozinc compound with the molecular formula C9H11BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is characterized by the presence of a zinc atom bonded to a benzyl group substituted with two methoxy groups at the 3 and 5 positions, and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxybenzylzinc bromide can be synthesized through the reaction of 3,5-dimethoxybenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolving 3,5-dimethoxybenzyl bromide in THF.
  • Adding zinc dust or zinc powder to the solution.
  • Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated stirring systems, and controlled temperature conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-benzyl bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used solvents.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3,5-Dimethoxybenzylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzylzinc bromide involves the transfer of the benzyl group from the zinc atom to a target molecule. This process typically occurs through a nucleophilic substitution or coupling reaction, where the zinc-benzyl bond is broken and a new bond is formed with the target molecule. The presence of methoxy groups at the 3 and 5 positions can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzyl bromide: Similar structure but lacks the zinc atom.

    3,4-Dimethoxybenzyl bromide: Similar structure with methoxy groups at the 3 and 4 positions.

    3,5-Dimethoxyphenylmagnesium bromide: Similar organometallic compound with magnesium instead of zinc.

Uniqueness

3,5-Dimethoxybenzylzinc bromide is unique due to the presence of the zinc atom, which imparts distinct reactivity and selectivity in chemical reactions. The zinc atom can facilitate the formation of carbon-carbon bonds and enhance the compound’s utility in organic synthesis compared to its magnesium or bromide counterparts.

Properties

IUPAC Name

bromozinc(1+);1-methanidyl-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.BrH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXLFVOKLIWJHY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[CH2-])OC.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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